molecular formula C23H23FN2O2 B6139659 [3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol

[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol

Cat. No. B6139659
M. Wt: 378.4 g/mol
InChI Key: UPRHKHOZTZUBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol is a chemical compound that is commonly referred to as FBM. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. FBM is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is highly expressed in the striatum of the brain. The pharmacological properties of FBM make it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

FBM selectively inhibits [3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting [3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol, FBM increases the levels of cAMP and cGMP in the striatum, which leads to an increase in the activity of the neurotransmitter dopamine.
Biochemical and Physiological Effects:
FBM has been shown to have significant effects on the levels of dopamine in the striatum. This increase in dopamine activity has been associated with improvements in cognitive function and motor control in animal models of neurological disorders. FBM has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

FBM has several advantages for use in lab experiments. It is a highly selective inhibitor of [3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol and has been extensively studied for its pharmacological properties. However, FBM has some limitations in lab experiments due to its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of FBM. One potential application is in the treatment of schizophrenia, where FBM has shown promise in animal models. Additionally, FBM may have potential applications in the treatment of other neurological disorders such as Huntington's disease and Parkinson's disease. Further research is needed to fully understand the pharmacological properties of FBM and its potential therapeutic applications.

Synthesis Methods

FBM can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of FBM typically involves the reaction of 4-fluorobenzyl chloride with 1-isoquinolinylcarbonyl chloride to form the intermediate compound 4-fluorobenzyl 1-isoquinolinylcarbamate. This intermediate is then reacted with piperidine to form the final product, FBM.

Scientific Research Applications

FBM has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. The selective inhibition of [3-(4-fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol by FBM has been shown to increase the activity of the neurotransmitter dopamine in the striatum, which is a key factor in the pathophysiology of these disorders.

properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-19-8-6-17(7-9-19)14-23(16-27)11-3-13-26(15-23)22(28)21-20-5-2-1-4-18(20)10-12-25-21/h1-2,4-10,12,27H,3,11,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRHKHOZTZUBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)(CC4=CC=C(C=C4)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorobenzyl)-1-(1-isoquinolinylcarbonyl)-3-piperidinyl]methanol

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